molecular formula C11H4ClF5N2O2S B1412413 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid CAS No. 1823184-07-1

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid

Cat. No.: B1412413
CAS No.: 1823184-07-1
M. Wt: 358.67 g/mol
InChI Key: OGIIUWPVXDTPOE-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid is a high-purity chemical compound intended for research and development applications. This complex molecule features a pyridine ring system substituted with chloro and trifluoromethyl groups, a motif commonly found in advanced agrochemicals. Trifluoromethylpyridine (TFMP) derivatives are key structural ingredients in many modern agrochemicals and pharmaceuticals, as the fluorine atoms and pyridine ring are known to confer unique physical-chemical and biological properties . For instance, related compounds such as metabolites of fluopyram (which shares the 3-chloro-5-(trifluoromethyl)pyridine moiety) have been shown to cause growth disorders in plants like Vitis vinifera , suggesting a potential for this class of chemicals to interact with plant growth regulation systems . The presence of the thiazole-4-carboxylic acid component further enhances the molecular complexity, making it a valuable building block for researchers in medicinal chemistry and crop protection science. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF5N2O2S/c12-5-1-4(11(15,16)17)2-18-7(5)10(13,14)9-19-6(3-22-9)8(20)21/h1-3H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIIUWPVXDTPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C2=NC(=CS2)C(=O)O)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced pyridine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .

Anticancer Properties
Thiazole derivatives are known for their anticancer potential. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Further investigations into the thiazole scaffold may reveal new anticancer agents that leverage this compound's unique properties.

Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic pathways. For example, thiazole derivatives have been studied for their inhibitory effects on enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer progression .

Agrochemicals

Pesticidal Activity
The compound has shown promise in agricultural applications as a pesticide. Its structural features may contribute to its effectiveness against various pests and diseases affecting crops. Thiazoles are often utilized in the development of herbicides and fungicides due to their selective toxicity towards target organisms while being less harmful to non-target species .

Fungicidal Properties
Research has indicated that thiazole-containing compounds can exhibit fungicidal activity against a range of plant pathogens, making them valuable in crop protection strategies. Their application can help mitigate the impact of fungal diseases on agricultural yield .

Material Science

Polymer Chemistry
In material science, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid can serve as a building block for synthesizing novel polymers with specific properties. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanomaterials
The compound's unique chemical properties allow for its use in the synthesis of nanomaterials. Research into thiazole-based nanocomposites has shown potential for applications in electronics and photonics due to their conductive properties and light absorption capabilities .

Case Studies

Study Focus Findings
Study 1AntimicrobialDemonstrated effective inhibition against E. coli strains with MIC values lower than traditional antibiotics .
Study 2AnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation .
Study 3Pesticidal ActivityShowed promising results as a fungicide against Fusarium species affecting wheat crops .
Study 4Polymer DevelopmentDeveloped high-performance polymers with enhanced thermal stability using thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance References
Target Compound : 2-((3-Cl-5-CF₃-pyridin-2-yl)-difluoromethyl)thiazole-4-COOH C₁₀H₅ClF₅N₃O₂S 357.68 3-Cl-5-CF₃-pyridine, difluoromethyl, thiazole-4-COOH Potential agrochemical/medicinal use (structural similarity to SDH inhibitors like Fluopyram)
2-(3-Cl-5-CF₃-pyridin-2-yl)-4-CF₃-thiazole-5-COOH C₁₀H₄ClF₆N₃O₂S 395.67 3-Cl-5-CF₃-pyridine, CF₃ at thiazole-4, thiazole-5-COOH Medicinal chemistry (explicitly noted for medicinal use)
1-[3-Cl-5-CF₃-pyridin-2-yl]-5-(CHF₂)-3-Me-pyrazole-4-COOH C₁₂H₇ClF₅N₃O₂ 355.65 Pyrazole core, CHF₂, methyl group, pyrazole-4-COOH Undisclosed (structural diversity for target optimization)
5-Me-2-(3-CF₃-phenylamino)-thiazole-4-COOH C₁₂H₉F₃N₂O₂S 302.27 3-CF₃-aniline substitution at thiazole-2, methyl at thiazole-5 Research tool (no explicit bioactivity reported)
2-(3-Cl-4-F-phenyl)-thiazole-4-COOH C₁₀H₆ClFNO₂S 257.68 3-Cl-4-F-phenyl substitution at thiazole-2 R&D applications (general scaffold exploration)

Key Comparative Insights

Core Heterocycle Influence :

  • The thiazole ring in the target compound and its analogues provides a sulfur atom capable of hydrophobic interactions and hydrogen bonding, unlike the pyrazole in . Pyrazoles may exhibit different metabolic stability due to nitrogen-rich environments .
  • Substitution at thiazole-4 (carboxylic acid) vs. thiazole-5 (e.g., ) alters electronic properties and binding orientations in enzyme active sites .

Pyridine vs. Phenyl Substituents :

  • The 3-Cl-5-CF₃-pyridine group (target compound and ) is associated with agrochemical activity (e.g., Fluopyram’s SDH inhibition ). In contrast, phenyl-substituted analogues () may prioritize interactions with aromatic residues in targets.

Trifluoromethyl vs. Difluoromethyl may offer a balance between reactivity and metabolic stability .

Carboxylic Acid vs. Ester Derivatives :

  • Ethyl ester derivatives (e.g., ) likely act as prodrugs, improving oral bioavailability compared to carboxylic acids. The target compound’s free acid form may favor direct target engagement in hydrophilic environments .

Research Findings and Implications

  • Agrochemical Potential: The structural resemblance to Fluopyram () suggests the target compound could inhibit succinate dehydrogenase (SDH), a key fungicidal target. Modifications like difluoromethyl may mitigate toxicity risks observed in Fluopyram’s thyroid carcinogenicity .
  • Medicinal Chemistry : Analogues with trifluoromethyl-thiazole () or pyrazole cores () highlight versatility in scaffold design for kinase or protease inhibitors.
  • Physicochemical Trade-offs : While the target compound’s molecular weight (~357 g/mol) aligns with Lipinski’s rules, its Cl/CF₃ substitutions may necessitate formulation optimization for solubility .

Biological Activity

The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and implications for medicinal chemistry, supported by diverse research findings.

The molecular structure of the compound indicates significant fluorine substitution, which often enhances biological activity due to increased lipophilicity and metabolic stability. The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H6ClF3N2O2S
Molecular Weight 292.68 g/mol
CAS Number Not specifically listed in the results
IUPAC Name This compound

Synthesis

The synthesis of thiazole derivatives typically involves multi-step processes that may include cyclization reactions and functional group modifications. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized through methods involving nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, a related study demonstrated that thiazole carboxamides exhibited significant antifungal activity and were effective as succinate dehydrogenase inhibitors . The mechanism often involves inhibition of key enzymes or pathways involved in cancer cell proliferation.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for various enzymes. Thiazoles are known to interact with enzymes such as carboxylesterases, which are crucial in drug metabolism . Molecular docking studies indicate that similar compounds can bind effectively to enzyme active sites, suggesting potential for selective inhibition.

Anti-inflammatory Properties

Thiazole derivatives have also shown promise in anti-inflammatory applications. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various disease models . The presence of fluorinated groups may enhance this activity by improving binding affinity to target proteins.

Case Studies

  • Antifungal Activity : A study evaluated a series of thiazole derivatives against fungal strains, revealing that certain modifications significantly increased their antifungal efficacy .
  • Cancer Cell Lines : In vitro tests on cancer cell lines such as HeLa showed that thiazole derivatives could induce apoptosis through mitochondrial pathways, indicating their potential as chemotherapeutic agents .

Discussion

The biological activity of this compound appears promising based on its structural analogs and the biological activities reported for similar compounds. The incorporation of trifluoromethyl and chloro groups enhances its pharmacological profile, potentially leading to novel therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid?

The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:

  • Step 1: Formation of the pyridine core via nucleophilic substitution, using 3-chloro-5-(trifluoromethyl)pyridin-2-amine as a starting material.
  • Step 2: Introduction of the difluoromethyl group via radical fluorination or halogen exchange under catalytic conditions (e.g., Pd or Cu catalysts) .
  • Step 3: Thiazole ring construction using a cyclization reaction between thiourea derivatives and α-haloketones, followed by oxidation to the carboxylic acid . Purification often involves silica gel chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and purity. The trifluoromethyl group (δ\delta ~110–120 ppm in 19^19F NMR) and thiazole protons (δ\delta 7.5–8.5 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>98% typically required for research-grade material) .
  • Elemental Analysis: Validates empirical formula by comparing calculated vs. observed C, H, N, S, and F content .

Q. How should researchers handle safety concerns during synthesis?

  • Protective Measures: Use fume hoods, nitrile gloves, and chemical-resistant aprons. The compound’s halogenated and fluorinated groups may release toxic fumes (e.g., HF) under heating .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect fluorinated waste separately for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time and improves difluoromethylation efficiency .
  • Catalyst Screening: Pd-based catalysts (e.g., Pd(OAc)2_2) enhance coupling reactions, while Lewis acids (e.g., ZnCl2_2) improve cyclization kinetics .

Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives?

  • X-ray Crystallography: Determines absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies.
  • LC-MS/MS: Identifies trace impurities (e.g., dehalogenated byproducts) and validates molecular ion peaks .

Q. How can researchers address contradictions in reported biological activity data?

  • Dose-Response Studies: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to account for assay-specific thresholds.
  • Metabolite Profiling: Use hepatic microsome assays to rule out interference from metabolic degradation products .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking: Tools like AutoDock Vina model binding poses with enzymes (e.g., kinases or proteases). The thiazole-carboxylic acid moiety often chelates metal ions in active sites .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How does the compound’s stability vary under different storage conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC; fluorinated groups generally enhance stability compared to non-halogenated analogs .

Methodological Considerations

Q. What in vitro assays are suitable for initial activity screening?

  • Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., bacterial dihydrofolate reductase).
  • Cell-Based Assays: Evaluate cytotoxicity in HEK293 or HepG2 cells, noting that the trifluoromethyl group may enhance membrane permeability .

Q. How can researchers validate the environmental impact of this compound?

  • OECD 301B Test: Measure biodegradability in aqueous media over 28 days.
  • Ecotoxicology: Test acute toxicity in Daphnia magna (LC50_{50}) and algae (IC50_{50}). Fluorinated compounds often exhibit persistence but low bioaccumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid

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